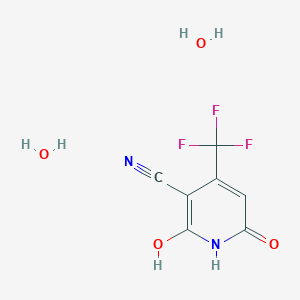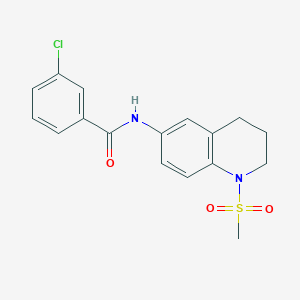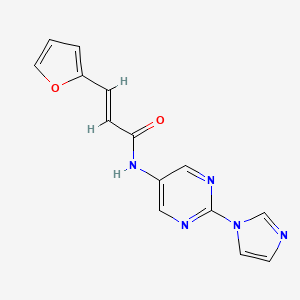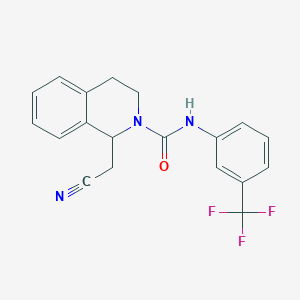
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate is a chemical compound with the CAS Number: 1049729-56-7 . It has a molecular weight of 240.14 and its IUPAC name is 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile dihydrate . This compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 . The InChI key is QRYPSVHSUBAFFY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 285°C . The predicted boiling point is 267.8±40.0 °C and the predicted density is 1.63±0.1 g/cm3 . The pKa is predicted to be 2.57±0.58 .科学的研究の応用
Eco-friendly Synthesis Methods
Research by Khaksar and Gholami (2014) demonstrates an eco-benign and highly efficient protocol for synthesizing 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives from both electron-deficient and electron-rich substrates. This method, utilizing 2,2,2-trifluoroethanol, offers an operationally simple and high-yielding approach that allows for the solvent to be easily separated and reused, highlighting a sustainable pathway in chemical synthesis (Khaksar & Gholami, 2014).
Advanced Material Development
Liaw et al. (2007) synthesized a novel diamine containing a pyridine heterocyclic group, which was used to prepare highly soluble and thermally stable poly(pyridine−imide) polymers. These materials exhibit good thermal stability, high dielectric constant, and can be cast into flexible and tough films. This research underlines the potential of pyridine derivatives in developing new materials with desirable thermal and mechanical properties for various industrial applications (Liaw, Wang, & Chang, 2007).
Heterocyclic Chemistry Innovations
Trofimov et al. (2002) explored the annelation of pyridines with nitriles of α,β-acetylenic γ-hydroxyacids, achieving new condensed dihydropyridine systems under mild conditions. This process yields 4-cyanomethylidene-1,3-oxazolidine[3,2-a]-1,2-dihydropyridines with high efficiency, indicating the versatility of pyridine derivatives in synthesizing complex heterocyclic compounds (Trofimov, Andriyankova, Zhivet'ev, Mal’kina, & Voronov, 2002).
Chemical Synthesis and Derivatization
A concise synthesis method for 3,5-dicyano-6-trifluoromethyl pyridine reported by Hall (2014) from commercially available materials, and its derivatization to a mono thioamide, showcases the potential of this compound as a precursor for further chemical transformations. This highlights the compound's role in facilitating the development of new chemical entities through efficient synthesis and derivatization strategies (Hall, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P271, P261, and P280 , suggesting that use should be in well-ventilated areas, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn.
将来の方向性
The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
作用機序
Mode of Action
It is known that the compound can interact with biological systems, potentially influencing various biochemical processes .
Result of Action
It has been used as a reagent in the synthesis of novel monoindolyl-4-trifluoromethylpyridines and bisindolyl-4-trifluoromethylpyridines, which have potential antitumor activity .
特性
IUPAC Name |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2.2H2O/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;;/h1H,(H2,12,13,14);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPSVHSUBAFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine dihydrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)
![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)


![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)
![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)

![N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2742540.png)
![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)
